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molecular formula C8H11NO B8289576 1-n-Propyl-4-pyridone

1-n-Propyl-4-pyridone

Cat. No. B8289576
M. Wt: 137.18 g/mol
InChI Key: MIUVWJJNPDWVMH-UHFFFAOYSA-N
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Patent
US04855420

Procedure details

The starting material may be prepared as follows: A solution of 4-hydroxypyridine (950 mg.) and 1-iodopropane (2.34 ml.) in acetone (30 ml.) was stirred under reflux for 2 hours with powdered potassium carbonate (2.76 g.). The reaction mixture was cooled to room temperature and filtered. The solvent was evaporated from the filtrate and the residue was purified by chromoatograph on Kieselgel 60 (100 g.) eluting with methylene chloride/MeOH 100:0 to 80:20 v/v to give 1-n-propyl-4-pyridone (1.05 g.), an oil having n.m.r. in CDCl3 :-0.9(t, 3H); 1.75(m, 2H9; 3.7(t, 2H); 6.23(d, 2H); 7.28(d, 2H). This material was chlorinated as described in the second part of Example 56 to give 4-chloro-1-n-propylpyridinium toluene-p-sulphonate.
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
2.34 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.I[CH2:9][CH2:10][CH3:11].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:9]([N:5]1[CH:6]=[CH:7][C:2](=[O:1])[CH:3]=[CH:4]1)[CH2:10][CH3:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
950 mg
Type
reactant
Smiles
OC1=CC=NC=C1
Name
Quantity
2.34 mL
Type
reactant
Smiles
ICCC
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
2.76 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material may be prepared
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the filtrate
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromoatograph on Kieselgel 60 (100 g.)
WASH
Type
WASH
Details
eluting with methylene chloride/MeOH 100:0 to 80:20 v/v

Outcomes

Product
Name
Type
product
Smiles
C(CC)N1C=CC(C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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